8-chloro-6-nitro-4-oxo-3H-quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-6-nitro-4-oxo-3H-quinoline-3-carbonitrile is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Quinoline derivatives are well-known for their biological activities and have been extensively studied for their potential therapeutic uses .
Preparation Methods
The synthesis of 8-chloro-6-nitro-4-oxo-3H-quinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloro-3-formylquinoline with nitromethane, followed by cyclization and nitration reactions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
8-chloro-6-nitro-4-oxo-3H-quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
8-chloro-6-nitro-4-oxo-3H-quinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-chloro-6-nitro-4-oxo-3H-quinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in cell death. The compound’s nitro group can also undergo reduction to form reactive intermediates that damage cellular components .
Comparison with Similar Compounds
8-chloro-6-nitro-4-oxo-3H-quinoline-3-carbonitrile can be compared with other quinoline derivatives such as:
2-chloroquinoline-3-carbaldehyde: Known for its use in synthesizing various heterocyclic compounds.
4-hydroxy-2-quinolones: These compounds have significant pharmaceutical importance and are used in drug development.
8-chloro-quinolones: These derivatives are studied for their antimicrobial activity and potential therapeutic uses. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H4ClN3O3 |
---|---|
Molecular Weight |
249.61 g/mol |
IUPAC Name |
8-chloro-6-nitro-4-oxo-3H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H4ClN3O3/c11-8-2-6(14(16)17)1-7-9(8)13-4-5(3-12)10(7)15/h1-2,4-5H |
InChI Key |
DDABHPQNIUOUNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])C(=O)C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.